2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a cyano group (CN), an amide group (CONH), a pyridine ring, and a phenyl ring. The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The compound, being a cyanoacetamide derivative, is likely to participate in a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties such as IR spectrum, NMR spectrum, and other spectroscopic data could be determined through experimental analysis .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in this area often focuses on synthesizing novel heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For example, the work by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, showcases the synthesis of complex heterocyclic structures from simpler precursors, which might be analogous to the synthetic routes applicable to the compound (Quiroga et al., 1999).
Polymer Science
Another application area is in the synthesis and characterization of novel polymers. Yang and Lin (1995) reported on aromatic polyamides and polyimides based on specific diamine monomers, demonstrating the relevance of such chemical structures in creating high-performance materials with desirable thermal and mechanical properties (Yang & Lin, 1995).
Chemical Characterization and Properties
Research also extends to the detailed chemical characterization and investigation of the properties of synthesized compounds. For instance, Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, contributing to the understanding of chemical reactivity and the formation of various functional groups in complex molecules (Shiotani & Taniguchi, 1996).
Application in Organic Synthesis
Additionally, heterocyclic compounds like the one often find application in organic synthesis methodologies. Bacchi et al. (2005) discussed the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which highlights a potential synthetic application for compounds containing cyano and enamide functional groups (Bacchi et al., 2005).
Properties
IUPAC Name |
2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-8-4-5-10-23(17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-22-9-6-7-11-27-22/h4-14H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDLXWWIBLRZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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